molecular formula C11H13FO2 B8565596 3-[(2-Fluorophenyl)methoxy]oxolane

3-[(2-Fluorophenyl)methoxy]oxolane

Cat. No. B8565596
M. Wt: 196.22 g/mol
InChI Key: QGLNSUZBQMYCSY-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]oxolane is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Fluorophenyl)methoxy]oxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Fluorophenyl)methoxy]oxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(2-Fluorophenyl)methoxy]oxolane

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-[(2-fluorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H13FO2/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10/h1-4,10H,5-8H2

InChI Key

QGLNSUZBQMYCSY-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCC2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.8 g (0.1 mole) of 3-hydroxy-tetrahydrofurane were added dropwise, whilst stirring, to a mixture of 2.8 g (0.12 mole) of sodium hydride (3.5 g of 80% strength sodium hydride in paraffin oil) in 100 ml of absolute dioxan at room temperature. The mixture was then heated for 30 minutes under reflux. After cooling to 50° C., 19 g (0.1 mol) of 2-fluorobenzyl bromide were added dropwise to the sodium salt thus obtained. The mixture was then heated for 3 hours under reflux and was allowed to cool to room temperature, 10 ml of methanol were added to destroy the excess sodium hydride, and the mixture was concentrated by distilling off the solvent in vacuo. The residue was taken up in 100 ml of water and extracted with methylene chloride. The organic phase was dried over sodium sulphate and concentrated. The residue was distilled in vacuo. 15.7 g (80% of theory) of 3-(2-fluorobenzyloxy)-tetrahydrofurane of boiling point 89° C./0.1 mm Hg were obtained.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.1 g of p-toluenesulphonic acid was added to 4.26 g (0.02 mol) of 2-(2-fluorobenzyloxy)-butane-1,4-diol and the mixture was slowly heated to 200° C. under a waterpump vacuum. A mixture of water of reaction and 3-(2-fluorobenzyloxy)-tetrahydrofurane was obtained in the distillate. After fractional distillation, 3.8 g (97.5% of theory) of 3-(2-fluorobenzyloxy)-tetrahydrofurane of boiling point 140° C./14 mm Hg were obtained.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
2-(2-fluorobenzyloxy)-butane-1,4-diol
Quantity
4.26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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